molecular formula C23H17F2N3O4S B10936421 2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

Cat. No.: B10936421
M. Wt: 469.5 g/mol
InChI Key: GFLNBQCHZUKONJ-UHFFFAOYSA-N
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Description

2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrimidine, chromen, and difluoromethoxyphenyl groups, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the difluoromethoxyphenyl group through nucleophilic substitution reactions. The chromen moiety is then attached via a series of condensation reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and solvent choice. Large-scale synthesis might also employ continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The pathways involved often include signal transduction cascades that lead to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE stands out due to its combination of functional groups, which confer unique reactivity and potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential in therapeutic applications highlight its significance in scientific research.

Properties

Molecular Formula

C23H17F2N3O4S

Molecular Weight

469.5 g/mol

IUPAC Name

2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-(4-methyl-2-oxochromen-7-yl)acetamide

InChI

InChI=1S/C23H17F2N3O4S/c1-13-9-21(30)32-19-11-15(5-6-17(13)19)27-20(29)12-33-23-26-8-7-18(28-23)14-3-2-4-16(10-14)31-22(24)25/h2-11,22H,12H2,1H3,(H,27,29)

InChI Key

GFLNBQCHZUKONJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CSC3=NC=CC(=N3)C4=CC(=CC=C4)OC(F)F

Origin of Product

United States

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